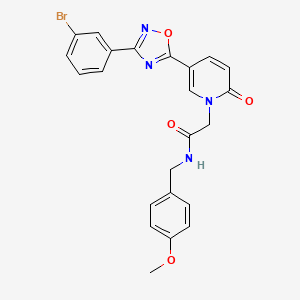

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide

Description

This compound features a 1,2,4-oxadiazole ring linked to a 3-bromophenyl group and a 2-oxopyridinone moiety, with an N-(4-methoxybenzyl)acetamide side chain. The oxadiazole and pyridinone rings are electron-deficient heterocycles, enabling π-π stacking and hydrogen-bonding interactions, which are critical for biological targeting.

Properties

IUPAC Name |

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN4O4/c1-31-19-8-5-15(6-9-19)12-25-20(29)14-28-13-17(7-10-21(28)30)23-26-22(27-32-23)16-3-2-4-18(24)11-16/h2-11,13H,12,14H2,1H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIKDNTURKTSGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3-bromobenzohydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring.

Synthesis of the pyridinone moiety: The oxadiazole intermediate is then reacted with a pyridine derivative, often involving a cyclization step to form the pyridinone structure.

Coupling with methoxybenzyl acetamide: The final step involves coupling the pyridinone-oxadiazole intermediate with 4-methoxybenzyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

Continuous flow chemistry: To enhance reaction efficiency and scalability.

Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

Purification techniques: Employing crystallization, chromatography, or recrystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.

Substitution: The bromophenyl group is a site for nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Nucleophiles: Sodium methoxide (NaOMe), ammonia (NH₃), thiourea.

Major Products

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 3-(3-aminophenyl)-1,2,4-oxadiazole derivatives.

Substitution: Formation of 3-(3-substituted phenyl)-1,2,4-oxadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide in anticancer therapy. For instance, derivatives containing oxadiazole and pyridine rings have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the aromatic substituents can enhance the anticancer activity by increasing cell permeability and interaction with biological targets .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial properties. Research indicates that oxadiazole derivatives exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. The presence of the bromine atom is believed to enhance the lipophilicity and membrane penetration of such compounds, thus improving their efficacy against resistant strains .

Neuropharmacological Effects

Certain derivatives related to this compound have been investigated for their neuropharmacological properties. For example, compounds with similar oxadiazole-pyridine frameworks have demonstrated anticonvulsant effects in animal models. This suggests that this compound may also hold promise in treating neurological disorders .

Data Table of Biological Activities

Study on Anticancer Activity

A study published in a peer-reviewed journal reported on a series of oxadiazole-pyridine hybrids that showed promising anticancer activity against human melanoma cells. The research indicated that specific substitutions on the pyridine ring significantly enhanced the cytotoxicity compared to standard treatments like cisplatin .

Neuropharmacological Investigation

Another case study focused on the anticonvulsant properties of a related compound showed that it effectively reduced seizure activity in rodent models. The study concluded that the presence of both oxadiazole and pyridine rings was crucial for achieving significant neuroprotective effects .

Mechanism of Action

The mechanism by which 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:

Enzyme inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.

DNA intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties

Key Observations:

- Oxadiazole Rings: Both the target compound and 4j contain oxadiazole rings, but the target features a 1,2,4-oxadiazole, whereas 4j has a 1,3,4-oxadiazole. This difference influences electronic distribution and binding selectivity .

- Acetamide vs. Amine Linkage: The acetamide group in the target compound may confer greater metabolic stability compared to the amine in 4j, as amides resist enzymatic hydrolysis better than amines .

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Target Compound and 4j

Insights:

Research Findings and Hypotheses

- Crystallography: The target compound’s structure determination may employ SHELX software (), leveraging high-resolution data for refinement. Its non-centrosymmetric crystal structure could align with Flack parameter analysis () to confirm chirality .

- Toxicity Profile: The bromine atom may pose hepatotoxicity risks, but the acetamide group could reduce reactive metabolite formation compared to 4j’s amine .

Biological Activity

The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide represents a novel structure with potential biological activities. Its complex molecular design incorporates both oxadiazole and pyridine moieties, which are known for their diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, including enzyme inhibition and anticancer properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in the context of its potential as an anticancer agent and enzyme inhibitor.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against the GTPase KRas, a critical protein involved in cell signaling pathways that regulate growth and proliferation. The reported EC50 value for this interaction is , suggesting moderate potency in inhibiting KRas activity .

2. Anticancer Properties

The anticancer potential of compounds containing oxadiazole and pyridine derivatives has been documented extensively. For instance, similar compounds have shown promising results in inhibiting cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer). The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly influence cytotoxicity .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of our target compound.

Case Study 1: Anticancer Activity

A study analyzed a series of oxadiazole derivatives for their cytotoxic effects on various cancer cell lines. The most active compounds demonstrated IC50 values below , indicating strong anticancer activity . The presence of halogen substituents was found to enhance activity significantly.

Case Study 2: Enzyme Interaction

In another study focused on enzyme inhibition, derivatives similar to our target compound were tested against several kinases and GTPases. The results demonstrated effective inhibition with IC50 values ranging from to , highlighting the potential of oxadiazole derivatives in therapeutic applications targeting these enzymes .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.